REACTION_CXSMILES
|
[CH2:1]([NH2:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:16]1[O:18][CH:17]1[CH2:19][OH:20]>>[OH:18][CH:17]([CH2:19][OH:20])[CH2:16][NH:15][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
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|
Quantity
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28.8 g
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Type
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reactant
|
Smiles
|
C(CCCCCCCCCCCCC)N
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction solution was heated under nitrogen for 3 hours
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
A white solid was obtained (crude yield=38.45 g)
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Type
|
CUSTOM
|
Details
|
The solid was recrystalized from hot hexane (yield=12.2 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC(CNCCCCCCCCCCCCCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |